2,2'-sulfanediylbis{N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide}
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Overview
Description
2,2’-sulfanediylbis{N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide} is a complex organic compound featuring a sulfanediyl bridge linking two acetamide groups, each substituted with a pyrrole and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-sulfanediylbis{N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide} typically involves multiple steps:
Formation of the Pyrrole and Oxadiazole Rings: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. The oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative.
Linking the Rings to Acetamide: The pyrrole and oxadiazole rings are then linked to an acetamide group through nucleophilic substitution reactions.
Formation of the Sulfanediyl Bridge: The final step involves the formation of the sulfanediyl bridge, typically through the reaction of a thiol with a suitable electrophile, linking the two acetamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to lower reaction temperatures and times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur bridge, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine.
Substitution: The acetamide groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the acetamide groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced forms of the oxadiazole ring.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2,2’-sulfanediylbis{N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide} is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing compounds. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biochemical pathways.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,2’-sulfanediylbis{N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide} exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur bridge and the heterocyclic rings play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2’-sulfanediylbis{N-[4-(1H-pyrrol-1-yl)phenyl]acetamide}: Similar structure but lacks the oxadiazole ring.
2,2’-sulfanediylbis{N-[4-(1H-imidazol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide}: Contains an imidazole ring instead of a pyrrole ring.
Uniqueness
The presence of both pyrrole and oxadiazole rings in 2,2’-sulfanediylbis{N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide} provides unique electronic and steric properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C16H14N8O4S |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-[2-oxo-2-[(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)amino]ethyl]sulfanyl-N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C16H14N8O4S/c25-11(17-13-15(21-27-19-13)23-5-1-2-6-23)9-29-10-12(26)18-14-16(22-28-20-14)24-7-3-4-8-24/h1-8H,9-10H2,(H,17,19,25)(H,18,20,26) |
InChI Key |
WFRIYARQMJLUFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NON=C2NC(=O)CSCC(=O)NC3=NON=C3N4C=CC=C4 |
Origin of Product |
United States |
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